molecular formula C10H13NO B6253381 2-(oxolan-3-yl)aniline CAS No. 1353854-21-3

2-(oxolan-3-yl)aniline

Cat. No.: B6253381
CAS No.: 1353854-21-3
M. Wt: 163.2
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Nucleophilic Substitution: : One common method to synthesize 2-(oxolan-3-yl)aniline involves the nucleophilic substitution of a halogenated tetrahydrofuran derivative with aniline. This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Reductive Amination: : Another approach is the reductive amination of 3-oxolanyl ketone with aniline. This method uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(oxolan-3-yl)aniline can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents like bromine (Br2) or sulfuric acid (H2SO4) are commonly employed.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, H2 with Pd/C.

    Substitution: Br2 in acetic acid, H2SO4 in water.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Chemistry

2-(oxolan-3-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.

Biology

In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can help elucidate biochemical pathways and mechanisms of action.

Medicine

The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Research focuses on optimizing the structure to enhance efficacy and reduce toxicity.

Industry

In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable building block for various applications.

Mechanism of Action

The mechanism by which 2-(oxolan-3-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The tetrahydrofuran ring can enhance the compound’s ability to interact with biological targets, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-2-yl)aniline: Similar structure but with the tetrahydrofuran ring attached at a different position.

    2-(oxolan-4-yl)aniline: Another isomer with the ring attached at the fourth position.

    2-(tetrahydro-2-furanylmethyl)aniline: Features a methylene bridge between the aniline and tetrahydrofuran ring.

Uniqueness

2-(oxolan-3-yl)aniline is unique due to the specific position of the tetrahydrofuran ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

CAS No.

1353854-21-3

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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